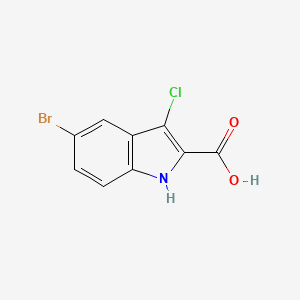

5-bromo-3-chloro-1H-indole-2-carboxylic acid

描述

5-bromo-3-chloro-1H-indole-2-carboxylic acid is a useful research compound. Its molecular formula is C9H5BrClNO2 and its molecular weight is 274.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for developing new therapeutic agents .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes that result in their biological activities . The specific interactions and changes depend on the particular derivative and its target.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Each of these activities involves different biochemical pathways, which are affected in different ways by the indole derivatives.

Result of Action

The wide range of biological activities associated with indole derivatives suggests that they can have diverse effects at the molecular and cellular levels .

生物活性

5-Bromo-3-chloro-1H-indole-2-carboxylic acid is a halogenated indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities, including antibacterial and anticancer properties. This article explores the compound's biological activity, synthesis, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

The compound's chemical formula is , featuring a bromine and a chlorine atom on the indole ring, along with a carboxylic acid functional group. This unique structure contributes to its distinct biochemical properties.

Synthesis

The synthesis of this compound typically involves:

- Starting Materials: 1H-indole as the core structure.

- Halogenation: Sequential bromination and chlorination.

- Carboxylation: Introduction of the carboxylic acid group through appropriate reagents.

Antibacterial Activity

Research has demonstrated that compounds related to 5-bromoindole derivatives exhibit significant antibacterial properties. For instance, a study synthesized various 5-bromoindole-2-carboxamides and evaluated their activity against pathogenic Gram-negative bacteria such as Klebsiella pneumoniae and Escherichia coli. The minimum inhibitory concentration (MIC) for some derivatives was found to be as low as 0.35–1.25 μg/mL, indicating potent antibacterial activity compared to standard antibiotics like gentamicin and ciprofloxacin .

| Compound | MIC (μg/mL) | Bacteria Targeted |

|---|---|---|

| 7a | 0.35 | E. coli |

| 7b | 0.75 | Pseudomonas aeruginosa |

| 7c | 1.25 | Salmonella Typhi |

Anticancer Activity

This compound derivatives have also been investigated for their anticancer potential. A study focusing on novel indole derivatives highlighted their ability to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial in cancer cell proliferation. The compound exhibited IC50 values ranging from 18 nM to 45 nM against various cancer cell lines, showcasing its potential as an effective anticancer agent .

| Compound | Target Kinase | IC50 (nM) | Cancer Cell Lines Tested |

|---|---|---|---|

| Compound 3a | EGFR | 18 | MCF-7, HT-29, A549 |

| Compound 4 | VEGFR-2 | 45 | Panc-1, MCF-7 |

The biological activity of this compound can be attributed to its interaction with various cellular targets:

- Receptor Binding: Indole derivatives often bind with high affinity to multiple receptors, influencing cellular signaling pathways.

- Inhibition of Kinases: The ability to inhibit kinases such as EGFR and VEGFR is linked to their anticancer effects, disrupting pathways that promote cell proliferation and survival.

Case Studies and Research Findings

Several studies have reported on the biological efficacy of related compounds:

- A study synthesized several derivatives of indole-2-carboxylic acids and assessed their antiproliferative activities against human cancer cell lines. The results indicated that specific substitutions on the indole ring significantly enhanced their anticancer properties .

- Another investigation focused on the synthesis of hydrazone derivatives from 5-bromoindole compounds, which were evaluated as potential inhibitors of VEGFR-2 tyrosine kinase, revealing promising results in terms of potency and selectivity .

科学研究应用

Anti-Cancer Activity

Recent studies have evaluated the potential of 5-bromo-3-chloro-1H-indole-2-carboxylic acid derivatives as inhibitors of the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation. Research indicates that modifications to the indole structure can enhance anti-cancer properties by inhibiting EGFR tyrosine kinase activity .

Table 1: Summary of Anti-Cancer Studies

| Study Reference | Compound Tested | Target | Findings |

|---|---|---|---|

| 5-Bromo Indole Derivatives | EGFR | Inhibition of cell proliferation | |

| Hydrazone Derivatives | VEGFR-2 | Potential inhibitors identified |

Inflammation Treatment

The compound has also been investigated for its anti-inflammatory properties. It shows promise in modulating various inflammatory pathways, including those involving the MAPK/ERK pathway, which are critical in inflammatory diseases .

Table 2: Inflammatory Pathway Modulation

| Pathway | Effect of Compound |

|---|---|

| MAPK/ERK | Modulation observed |

| AP-1 | Inhibition potential |

G Protein-Coupled Receptor (GPCR) Studies

This compound is utilized as a biochemical reagent in studies involving GPCRs, which play vital roles in cell signaling and are significant drug targets. The compound's interactions with various receptors have been documented, indicating its utility in pharmacological research .

Table 3: GPCR Interaction Studies

| Receptor Type | Interaction Observed |

|---|---|

| Adrenergic | Yes |

| Cannabinoid | Yes |

| Angiotensin | Yes |

Synthesis of Derivatives

The synthesis of this compound derivatives has been explored for developing new compounds with enhanced biological activities. For instance, the introduction of various substituents on the indole ring can lead to derivatives with improved pharmacokinetic properties and biological efficacy .

Table 4: Synthetic Derivatives and Their Properties

化学反应分析

Nucleophilic Aromatic Substitution

The chlorine (C3) and bromine (C5) substituents are key sites for substitution. The chlorine at C3 is activated by the electron-withdrawing carboxylic acid group, enhancing its reactivity toward nucleophiles.

-

Mechanistic Insight : The Buchwald–Hartwig amination (Pd-catalyzed) replaces chlorine with amines via oxidative addition and transmetallation steps . Thiol substitution proceeds through a copper-mediated pathway.

Transition Metal-Catalyzed Coupling

The bromine at C5 participates in cross-coupling reactions, enabling aryl or alkyl group introduction.

-

Key Observation : Bromine’s position at C5 ensures minimal steric hindrance, favoring coupling efficiency.

Carboxylic Acid Functionalization

The C2 carboxylic acid undergoes typical acid-derived transformations.

-

Applications : Amide derivatives exhibit antibacterial activity (MIC: 0.35–1.25 μg/mL against E. coli and P. aeruginosa) .

Cyclization and Heterocycle Formation

The indole core and substituents enable cyclization to fused polyheterocycles.

Oxidation and Reduction of the Indole Core

While the carboxylic acid is stable, the indole ring itself can undergo redox reactions.

| Reaction Type | Reagents/Conditions | Product | Yield/Notes | Source |

|---|---|---|---|---|

| Ring Oxidation | mCPBA, CH₂Cl₂, 0°C | 5-Bromo-3-chloro-1H-indole-2-carboxylic acid N-oxide | Limited stability | |

| Reductive Deuteration | D₂, Pd/C, EtOH | Deuterated indole derivative | Isotope labeling applications |

Halogen Exchange Reactions

The bromine at C5 can be replaced via halogen scrambling under specific conditions.

| Reaction Type | Reagents/Conditions | Product | Yield/Notes | Source |

|---|---|---|---|---|

| Finkelstein Reaction | NaI, Acetone, 60°C | 3-Chloro-5-iodo-1H-indole-2-carboxylic acid | Requires prolonged heating |

属性

IUPAC Name |

5-bromo-3-chloro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClNO2/c10-4-1-2-6-5(3-4)7(11)8(12-6)9(13)14/h1-3,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRJFJUYTJUUOAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=C(N2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。